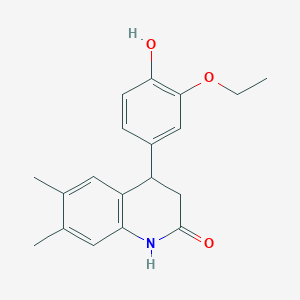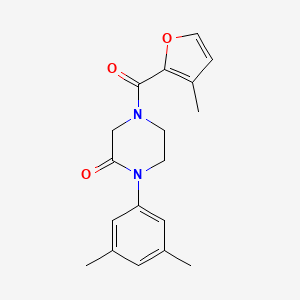![molecular formula C14H16N4S B5499984 N,5-dimethyl-N-[(5-methyl-2-thienyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5499984.png)
N,5-dimethyl-N-[(5-methyl-2-thienyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,5-dimethyl-N-[(5-methyl-2-thienyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine, also known as TH287, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
N,5-dimethyl-N-[(5-methyl-2-thienyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine selectively binds to the active site of MTH1, inhibiting its enzymatic activity. MTH1 is responsible for hydrolyzing oxidized nucleotides, which can cause DNA damage if left unrepaired. By inhibiting MTH1, this compound prevents the repair of oxidized nucleotides, leading to the accumulation of DNA damage and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and apoptosis in cancer cells, while sparing normal cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and gemcitabine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,5-dimethyl-N-[(5-methyl-2-thienyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine is its selectivity for MTH1, which allows for targeted cancer therapy. However, this compound is currently only available in limited quantities, which can make it difficult to conduct large-scale experiments. In addition, the mechanism of action of this compound is still not fully understood, which can make it difficult to optimize its use in cancer therapy.
Zukünftige Richtungen
There are several future directions for the study of N,5-dimethyl-N-[(5-methyl-2-thienyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine. One area of research is the optimization of its use in cancer therapy, including the development of combination therapies that can enhance its efficacy. Another area of research is the development of new synthetic methods for the production of this compound, which can increase its availability for research. Finally, the mechanism of action of this compound is still not fully understood, and further research is needed to elucidate its molecular targets and downstream effects.
Synthesemethoden
The synthesis of N,5-dimethyl-N-[(5-methyl-2-thienyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine involves several steps, including the reaction of 5-methyl-2-thiophenemethanol with 2,4-dichloropyrimidine, followed by the reaction of the resulting intermediate with N,N-dimethylformamide dimethyl acetal. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N,5-dimethyl-N-[(5-methyl-2-thienyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit the activity of the DNA repair enzyme MTH1, which is involved in the prevention of oxidative damage to DNA. By inhibiting MTH1, this compound can induce DNA damage and apoptosis in cancer cells, while sparing normal cells. This makes it a promising candidate for the development of targeted cancer therapies.
Eigenschaften
IUPAC Name |
N,5-dimethyl-N-[(5-methylthiophen-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4S/c1-10-8-14(18-13(16-10)6-7-15-18)17(3)9-12-5-4-11(2)19-12/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLFGGJGRLQUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN(C)C2=CC(=NC3=CC=NN32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentanone](/img/structure/B5499904.png)
![N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide](/img/structure/B5499910.png)

![3-(4-methylbenzyl)-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5499923.png)
![N-(4-bromo-3-methylphenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]ethanediamide](/img/structure/B5499931.png)
![2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-diethylphenyl)acetamide](/img/structure/B5499941.png)
![6-(4-chlorobenzylidene)-2-cyclohexyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5499945.png)
![2-(2-furyl)-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5499961.png)
![1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5499975.png)
![N-(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5499992.png)
![6-(4-chloro-3-nitrophenyl)-3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5499993.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methyl-3-quinolinyl)acrylonitrile](/img/structure/B5499998.png)

![N-(2-(4-bromophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-methoxybenzamide](/img/structure/B5500012.png)